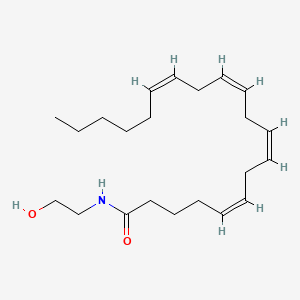

Anandamide

Description

This compound has been reported in Homo sapiens and Caenorhabditis elegans with data available.

Properties

IUPAC Name |

(5Z,8Z,11Z,14Z)-N-(2-hydroxyethyl)icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGEQQWMQCRIYKG-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301017453 | |

| Record name | Anandamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Anandamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

94421-68-8 | |

| Record name | Anandamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94421-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anandamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094421688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anandamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301017453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANANDAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UR5G69TJKH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Anandamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004080 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Dawn of Endocannabinoid Research: A Technical Guide to the Discovery and Isolation of Anandamide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery of anandamide, the first identified endogenous cannabinoid, marked a pivotal moment in neuroscience and pharmacology, unveiling a sophisticated signaling system within the mammalian body that mirrors the effects of cannabis. This technical guide provides a comprehensive historical account of the discovery and isolation of this compound, detailing the key experiments, methodologies, and quantitative data that laid the foundation for the burgeoning field of endocannabinoid research.

The Genesis of a Discovery: A Serendipitous Search

The story of this compound begins not with a search for an endogenous ligand, but with the characterization of the receptor for Δ⁹-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. The identification of the cannabinoid receptor 1 (CB1) in the late 1980s posed a logical question: why would the brain possess a specific receptor for a plant-derived compound? This led to the hypothesis that an endogenous ligand, a naturally occurring molecule that binds to this receptor, must exist.

In 1992, a collaborative effort led by Raphael Mechoulam at the Hebrew University in Jerusalem, with key contributions from William Devane and Lumír Hanuš, culminated in the successful isolation and characterization of this elusive molecule from porcine brain.[1][2][3] They named it "this compound," derived from the Sanskrit word "ananda," meaning "bliss" or "joy," a nod to its psychoactive properties.[1][2]

The Experimental Journey: Isolating a "Blissful" Molecule

The isolation of this compound was a meticulous process involving the fractionation of lipids from porcine brain tissue and subsequent purification steps guided by a radioligand binding assay. The following sections provide a detailed breakdown of the likely experimental protocols, reconstructed from the original 1992 publication in Science and subsequent methodological papers.[3][4][5]

Experimental Workflow for this compound Isolation

The overall workflow for the discovery and isolation of this compound can be visualized as a multi-step process, beginning with tissue preparation and culminating in structural elucidation.

Detailed Experimental Protocols

-

Homogenization: Porcine brains were homogenized in a mixture of chloroform (B151607) and methanol, a standard procedure for extracting lipids from biological tissues.[6] A common ratio used for this purpose is 2:1 (chloroform:methanol, v/v).

-

Liquid-Liquid Extraction: The homogenate was then subjected to a liquid-liquid extraction. The addition of water or a saline solution induces phase separation, with lipids partitioning into the lower chloroform layer. This step effectively separates the lipid-soluble this compound from water-soluble components of the brain tissue.

A multi-step chromatographic approach was employed to purify this compound from the complex lipid extract.

-

Silica Gel Column Chromatography: The crude lipid extract was first fractionated using open-bed silica gel column chromatography.[4] A step-gradient of increasing polarity, typically using solvent systems like chloroform with increasing percentages of methanol, would have been used to elute different lipid classes. Fractions were collected and assayed for their ability to displace a radiolabeled cannabinoid ligand from the CB1 receptor.

-

Thin-Layer Chromatography (TLC): Active fractions from the column chromatography were further purified by TLC.[3][4] This technique separates compounds based on their polarity. The active compound was identified by scraping the corresponding band from the TLC plate and eluting the compound with a suitable solvent.

-

High-Performance Liquid Chromatography (HPLC): The final purification step involved HPLC, which offers higher resolution and purity.[4][5] A normal-phase HPLC column would have been used, again separating the components based on polarity. The fraction containing the active compound was collected for structural analysis.

Structural Elucidation: Unveiling the "Bliss" Molecule

The purified active compound was subjected to rigorous analytical techniques to determine its chemical structure.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) was a key technique used to determine the molecular weight and fragmentation pattern of this compound.[3][7] The mass spectrum would have revealed a molecular ion peak and characteristic fragment ions, providing crucial clues about the molecule's composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy were employed to elucidate the detailed atomic structure of this compound.[3][8] NMR provides information about the chemical environment of each atom in the molecule, allowing for the precise determination of its connectivity and stereochemistry.

The combined data from MS and NMR led to the identification of the molecule as N-arachidonoylethanolamine. To confirm this structure, the researchers chemically synthesized N-arachidonoylethanolamine and demonstrated that its chromatographic and spectral properties were identical to the isolated natural compound.[3][9]

Quantitative Data: Characterizing this compound's Activity

The discovery of this compound was accompanied by its pharmacological characterization, which involved quantifying its interaction with the cannabinoid receptors and understanding its metabolic fate.

Receptor Binding Affinity

This compound's affinity for the cannabinoid receptors was determined using radioligand binding assays. The inhibition constant (Ki) is a measure of the ligand's binding affinity, with a lower Ki value indicating a higher affinity.

| Ligand | Receptor | Ki (nM) | Species | Reference |

| This compound | CB1 | 89 | Rat | |

| This compound | CB2 | 371 | Rat | |

| Δ⁹-THC | CB1 | ~40-50 | Rat | [10] |

| Δ⁹-THC | CB2 | ~3-10 | Rat | [10] |

Enzymatic Degradation

Soon after its discovery, it was found that this compound is rapidly degraded by an enzyme called fatty acid amide hydrolase (FAAH).[11] This enzyme hydrolyzes this compound into arachidonic acid and ethanolamine, terminating its signaling activity.[11]

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) | Tissue Source | Reference |

| FAAH | This compound | 25.3 ± 14.2 | 0.29 ± 0.13 | HeLa cells expressing FLAT | [11] |

Signaling and Biosynthesis: The Intricate Pathways of this compound

This compound exerts its effects by binding to and activating cannabinoid receptors, primarily CB1 and CB2. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.

This compound Signaling Pathway

This compound Biosynthesis Pathways

This compound is not stored in vesicles like classical neurotransmitters but is synthesized "on-demand" from a membrane phospholipid precursor, N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE).[12] Several enzymatic pathways have been identified for the conversion of NAPE to this compound.

Conclusion: A Legacy of Discovery

The discovery and isolation of this compound fundamentally transformed our understanding of cannabinoid action and opened up a new frontier in biomedical research. The meticulous experimental work of Mechoulam, Devane, Hanuš, and their colleagues not only identified a novel neurotransmitter but also laid the groundwork for the entire field of endocannabinoid science. The detailed methodologies and quantitative data presented in this guide serve as a testament to their pioneering efforts and provide a valuable resource for contemporary researchers seeking to build upon this foundational knowledge in the pursuit of novel therapeutics targeting the endocannabinoid system.

References

- 1. researchgate.net [researchgate.net]

- 2. Membrane microdomains and metabolic pathways that define this compound and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isolation and structure of a brain constituent that binds to the cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Analysis of this compound, an endogenous cannabinoid substance, and of other natural N-acylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantification of brain endocannabinoid levels: methods, interpretations and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of the Endocannabinoids this compound and 2-Arachidonoyl Glycerol with Gas Chromatography-Mass Spectrometry: Analytical and Preanalytical Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lumirclinic.co.uk [lumirclinic.co.uk]

- 9. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 10. The diverse CB1 and CB2 receptor pharmacology of three plant cannabinoids: Δ9-tetrahydrocannabinol, cannabidiol and Δ9-tetrahydrocannabivarin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of FAAH-Like this compound Transporter in this compound Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Synthesis of "Bliss": A Technical Guide to Anandamide Biosynthesis in the Brain

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core enzymatic pathways responsible for the biosynthesis of N-arachidonoylethanolamine (anandamide, AEA), a key endocannabinoid neurotransmitter. Understanding these pathways is critical for developing novel therapeutics targeting the endocannabinoid system for a range of neurological and psychiatric disorders. This document details the primary and alternative synthesis routes, presents quantitative data on enzyme characteristics and AEA levels, provides detailed experimental protocols, and visualizes these complex systems for clarity.

The Genesis of this compound: NAPE Formation

This compound is not stored in vesicles but is synthesized "on demand" from a membrane phospholipid precursor, N-arachidonoyl-phosphatidylethanolamine (NAPE).[1][2] The formation of NAPE is the initial, rate-limiting step in this compound production. This reaction is catalyzed by N-acyltransferases (NATs), which transfer an arachidonic acid group from the sn-1 position of a donor phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (B1630911) (PE).[2][3] Both calcium-dependent and -independent NAT activities have been identified in the brain, suggesting multiple enzymatic sources for NAPE generation.[4][5]

Core Biosynthetic Pathways from NAPE to this compound

Once formed, NAPE can be converted to this compound through several distinct, and sometimes parallel, enzymatic pathways. The existence of multiple pathways highlights a redundancy in the brain's ability to produce this crucial signaling molecule.[6] Evidence from NAPE-PLD knockout mice, which show no significant reduction in brain this compound levels, strongly supports the physiological relevance of these alternative routes.[1][7]

The Canonical Pathway: NAPE-Phospholipase D (NAPE-PLD)

The most direct route to this compound synthesis is a one-step hydrolysis of NAPE catalyzed by N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[1][5] This enzyme is a member of the metallo-β-lactamase family and directly cleaves the glycerophosphate bond of NAPE to yield this compound and phosphatidic acid.[4][8] While considered a major pathway, its dispensability for maintaining basal this compound levels in the brain underscores the importance of the alternative mechanisms described below.[7]

Alternative Pathways Independent of NAPE-PLD

Experimental evidence has revealed at least two major NAPE-PLD-independent pathways for this compound biosynthesis in the brain.[1] These multi-step routes appear to be the dominant source of this compound under basal conditions.

One alternative pathway involves the hydrolysis of NAPE by a Phospholipase C (PLC) to generate phosphothis compound (pAEA).[9] This intermediate is then dephosphorylated by protein tyrosine phosphatases, such as PTPN22, to yield this compound.[6][9] This pathway is considered a two-step process that can proceed independently of NAPE-PLD.

A second major alternative pathway involves the sequential action of two different enzymes. First, α/β-hydrolase domain 4 (ABHD4) removes an acyl chain from NAPE to produce glycerophospho-N-arachidonoylethanolamine (GP-NAPE).[6][9] Subsequently, the phosphodiesterase GDE1 (glycerophosphodiesterase 1) cleaves GP-NAPE to release this compound.[9] This multi-enzyme cascade represents a significant route for this compound production in the nervous system.[9]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the enzymes involved in this compound biosynthesis and typical basal levels of this compound found in various rodent brain regions.

Table 1: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Enzyme Class | Role in this compound Synthesis |

|---|---|---|---|

| N-Acyltransferase | NAT | Transferase | Catalyzes the formation of the precursor NAPE from PE and an arachidonyl donor.[2][3] |

| N-Acylphosphatidylethanolamine-specific Phospholipase D | NAPE-PLD | Phosphodiesterase | Directly hydrolyzes NAPE to this compound in a single step.[4][5] |

| Phospholipase C | PLC | Phosphodiesterase | Hydrolyzes NAPE to form the intermediate phosphothis compound (pAEA).[9] |

| Protein Tyrosine Phosphatase Non-Receptor Type 22 | PTPN22 | Phosphatase | Dephosphorylates pAEA to yield this compound.[6] |

| Alpha/beta-hydrolase domain containing 4 | ABHD4 | Hydrolase | Hydrolyzes NAPE to form the intermediate GP-NAPE.[6][9] |

| Glycerophosphodiester phosphodiesterase 1 | GDE1 | Phosphodiesterase | Hydrolyzes GP-NAPE to yield this compound.[9] |

Table 2: Basal this compound Levels in Rodent Brain Regions

| Brain Region | This compound Level (pmol/g or pmol/mg protein) | Species | Reference |

|---|---|---|---|

| Hippocampus | ~1.5 - 2.5 pmol/g | Mouse | [10] |

| Hippocampus | ~5 pmol/g | Rat | [11] |

| Prefrontal Cortex | ~2.5 pmol/g | Mouse | [10] |

| Prefrontal Cortex | ~8 pmol/g | Rat | [11] |

| Striatum | ~4.5 pmol/g | Rat | [12] |

| Nucleus Accumbens | ~1.5 pmol/g | Rat | [12] |

| Thalamus | ~3 pmol/g | Rat | [11] |

| Midbrain | ~1.0 pmol/g | Mouse | [10] |

| Whole Brain | > 1 nmol/g | Mouse |[13] |

Note: Values can vary significantly based on the specific quantification technique, animal strain, and time of day.[12][13]

Experimental Protocols & Workflows

Accurate investigation of this compound biosynthesis requires robust experimental methodologies. Below are detailed protocols for quantifying AEA in brain tissue and for assaying NAPE-PLD activity.

Protocol 1: Quantification of this compound in Brain Tissue by LC-MS/MS

This protocol describes a common method for extracting and quantifying this compound from brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Tissue Collection and Homogenization:

-

Rapidly dissect the brain region of interest and flash-freeze in liquid nitrogen to minimize post-mortem changes in lipid levels.[14] Store at -80°C.

-

Weigh the frozen tissue and homogenize in an ice-cold solvent, such as methanol (B129727) or acetonitrile (B52724) (ACN), often at a ratio of 100 mg tissue per 1 mL solvent.[14][15] A tissue grinder or sonicator can be used.[13]

2. Lipid Extraction:

-

To the homogenate, add a known quantity of a deuterated internal standard (e.g., [²H₄]AEA or [²H₈]AEA) to account for extraction losses.[13][15]

-

Perform a lipid extraction using one of two common methods:

- Protein Precipitation: Vortex the ACN homogenate vigorously and centrifuge at high speed (e.g., >13,000 x g) at 4°C to pellet proteins. Collect the supernatant.[14]

- Folch Extraction: To the methanol homogenate, add chloroform (B151607) and water (or PBS) to achieve a final ratio of 2:1:1 or 4:2:1 (chloroform:methanol:water).[13][15] Vortex and centrifuge to separate the phases. Collect the lower organic phase.

-

Dry the collected supernatant/organic phase under a gentle stream of nitrogen gas.

3. Sample Reconstitution and Analysis:

-

Reconstitute the dried lipid extract in a small, precise volume of the initial mobile phase for LC analysis (e.g., 100 µL).

-

Transfer the reconstituted sample to an HPLC vial, preferably with a low-volume insert.

-

Inject a defined volume (e.g., 20 µL) into an LC-MS/MS system.

-

Use a C18 reverse-phase column for chromatographic separation.

-

Detect and quantify AEA and the internal standard using electrospray ionization (ESI) in positive ion mode with multiple reaction monitoring (MRM).

4. Data Analysis:

-

Generate a standard curve using known concentrations of AEA.

-

Calculate the concentration of this compound in the samples by comparing the peak area ratio of endogenous AEA to the internal standard against the standard curve.

Protocol 2: Fluorometric NAPE-PLD Activity Assay

This protocol outlines a fluorescence-based assay to measure the enzymatic activity of NAPE-PLD in cell or brain membrane preparations, adapted from published methods.[16][17]

1. Membrane Preparation:

-

Homogenize brain tissue or cells expressing NAPE-PLD in a lysis buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration (e.g., via BCA assay).

2. Assay Procedure (96-well format):

-

Prepare a 10X working stock of the membrane protein lysate (e.g., 0.4 mg/mL) in assay buffer (typically containing Tris-HCl and Triton X-100).[16]

-

Prepare serial dilutions of test inhibitors in DMSO.

-

To a black, flat-bottom 96-well plate, add in order:

- Assay Buffer

- 1 µL of inhibitor solution or DMSO (vehicle control)

- 10 µL of membrane protein lysate

-

Include controls with mock-transfected or heat-inactivated lysate to measure background signal.

-

Pre-incubate the plate for 30 minutes at 37°C to allow for inhibitor-enzyme interaction.[16]

3. Reaction Initiation and Measurement:

-

Prepare a working solution of a fluorogenic NAPE-PLD substrate (e.g., PED-A1 or a more specific analog like flame-NAPE).[17]

-

Initiate the reaction by adding 10 µL of the substrate solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Measure the increase in fluorescence intensity kinetically over 30-60 minutes.

4. Data Analysis:

-

Subtract the background signal from all measurements.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

-

Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percent inhibition against the log of the inhibitor concentration to calculate the IC₅₀ value.

Conclusion and Future Directions

The biosynthesis of this compound in the brain is a complex and robust process, characterized by multiple, redundant enzymatic pathways. While the direct conversion of NAPE by NAPE-PLD is a valid route, NAPE-PLD-independent pathways involving enzymes like PLC, PTPN22, ABHD4, and GDE1 are critical for maintaining basal this compound tone. This enzymatic redundancy presents a significant challenge for therapeutic development, as targeting a single enzyme may not be sufficient to modulate this compound levels effectively.[6]

Future research must focus on developing highly selective inhibitors for each of the key biosynthetic enzymes.[6] Such tools are essential to dissect the relative contribution of each pathway in specific brain regions, under various physiological and pathological conditions. A deeper understanding of the regulation and interplay of these synthetic routes will pave the way for more precise pharmacological interventions to treat disorders in which the endocannabinoid system is dysregulated.

References

- 1. Multiple Pathways Involved in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Enzymatic formation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Biosynthetic pathways of the endocannabinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Metabolism of the Endocannabinoid this compound: Open Questions after 25 Years [frontiersin.org]

- 7. Inactivation of N-Acyl Phosphatidylethanolamine Phospholipase D Reveals Multiple Mechanisms for the Biosynthesis of Endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. books.rsc.org [books.rsc.org]

- 9. Membrane microdomains and metabolic pathways that define this compound and 2-arachidonyl glycerol biosynthesis and breakdown - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Brain region specific regulation of this compound (down) and sphingosine-1-phosphate (up) in association with anxiety (AEA) and resilience (S1P) in a mouse model of chronic unpredictable mild stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential diurnal variations of this compound and 2-arachidonoyl-glycerol levels in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. An optimized GC-MS method detects nanomole amounts of this compound in mouse brain - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | UPLC-MS/MS Method for Analysis of Endocannabinoid and Related Lipid Metabolism in Mouse Mucosal Tissue [frontiersin.org]

- 16. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 17. Selective measurement of NAPE-PLD activity via a PLA1/2-resistant fluorogenic N-acyl-phosphatidylethanolamine analog - PMC [pmc.ncbi.nlm.nih.gov]

The Enzymatic Degradation of Anandamide by FAAH: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the enzymatic degradation of N-arachidonoylethanolamine (anandamide) by Fatty Acid Amide Hydrolase (FAAH). As a critical component of the endocannabinoid system, the termination of this compound signaling via FAAH-mediated hydrolysis is a key regulatory point for numerous physiological processes, including pain, inflammation, and neurotransmission. This document details the molecular mechanism of FAAH action, presents collated quantitative data on its kinetics and inhibition, and provides detailed experimental protocols for its study. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this important therapeutic target.

Introduction: The Role of FAAH in the Endocannabinoid System

The endocannabinoid system (ECS) is a widespread neuromodulatory system that plays a crucial role in maintaining homeostasis.[1] One of its primary endogenous ligands is this compound (AEA), a fatty acid amide that exerts its effects through cannabinoid receptors (CB1 and CB2) and other cellular targets.[1][2] The biological actions of this compound are tightly regulated, and its signaling is terminated by cellular uptake and subsequent enzymatic degradation.[3] The principal enzyme responsible for the hydrolysis of this compound is Fatty Acid Amide Hydrolase (FAAH).[3][4]

FAAH is an integral membrane protein that belongs to the amidase signature family of serine hydrolases.[4][5] It catalyzes the breakdown of this compound into arachidonic acid and ethanolamine (B43304), two metabolites that do not activate cannabinoid receptors.[4] This hydrolytic activity effectively terminates this compound signaling.[4] Given its central role in regulating endocannabinoid tone, FAAH has emerged as a significant therapeutic target for a range of pathological conditions, including chronic pain, anxiety disorders, and neuroinflammatory diseases.[6][7] Inhibition of FAAH leads to elevated endogenous levels of this compound, thereby enhancing its therapeutic effects without the undesirable side effects associated with direct cannabinoid receptor agonists.[4][6]

Molecular Mechanism of FAAH-Mediated this compound Degradation

FAAH functions as a homodimer embedded in the cell membrane.[5] The degradation of this compound by FAAH is a multi-step process involving a unique catalytic triad (B1167595) and a specific active site architecture.

The FAAH Catalytic Triad

Unlike the typical Ser-His-Asp catalytic triad found in many serine hydrolases, FAAH possesses an unusual Ser-Ser-Lys triad, composed of Ser241, Ser217, and Lys142.[4][5][8]

-

Ser241: Acts as the catalytic nucleophile, directly attacking the carbonyl carbon of the amide bond in this compound.[5][8]

-

Ser217: Functions as a proton shuttle, abstracting a proton from Ser241 to increase its nucleophilicity.[8]

-

Lys142: Serves as the catalytic base, initially deprotonating Ser217 to initiate the catalytic cycle.[8][9]

The Catalytic Cycle

The hydrolysis of this compound by FAAH proceeds through the following steps:

-

Nucleophilic Attack: Lys142 deprotonates Ser217, which in turn deprotonates Ser241. The activated Ser241 then performs a nucleophilic attack on the carbonyl carbon of this compound.[8]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by the backbone amides of residues Ile238, Gly239, Gly240, and Ser241.[8]

-

Acylation: The intermediate collapses, leading to the cleavage of the amide bond. The arachidonoyl group becomes covalently attached to Ser241, forming an acyl-enzyme intermediate, and ethanolamine is released.[8]

-

Deacylation: A water molecule enters the active site and is activated by the catalytic triad to act as a nucleophile. It attacks the carbonyl carbon of the acyl-enzyme intermediate.[8]

-

Release of Products: This leads to the formation of another tetrahedral intermediate, which then collapses to release arachidonic acid and regenerate the free enzyme, ready for another catalytic cycle.[8]

Quantitative Data on FAAH Activity and Inhibition

The following tables summarize key quantitative data related to the enzymatic activity of FAAH and its inhibition.

Kinetic Parameters of FAAH for this compound

| Species/Tissue | Enzyme Source | Km (µM) | Vmax (nmol/mg/min) | kcat (s⁻¹) | Reference(s) |

| Rat Brain | Homogenate | 25.3 ± 14.2 | 0.29 ± 0.13 | N/A | |

| Human (Recombinant) | Microsomes | ~9-50 | N/A | N/A | |

| Rat Liver | Microsomes | N/A | N/A | N/A | |

| Mouse Brain | Homogenate | N/A | N/A | N/A |

Note: Kinetic parameters can vary significantly based on the specific experimental conditions, including pH, temperature, and the presence of detergents.

Potency of Selected FAAH Inhibitors

| Inhibitor | Type | IC₅₀ (nM) | Ki (nM) | k_inact/K_i (M⁻¹s⁻¹) | Species (Assay) | Reference(s) |

| URB597 | Irreversible | 4.6 | 2000 | N/A | Human (Recombinant) | |

| PF-3845 | Irreversible | N/A | 230 | 14,310 | Human (Recombinant) | |

| PF-04457845 | Irreversible | 7.2 | N/A | N/A | Human (Recombinant) | |

| JNJ-42165279 | Reversible | 70 | N/A | N/A | Human (Recombinant) | |

| JZL195 | Irreversible | 2 | N/A | N/A | FAAH | |

| Faah-IN-5 | Irreversible | 10.5 | N/A | N/A | FAAH | [8] |

| OL-135 | Reversible | N/A | 4.7 | N/A | FAAH | |

| LY-2183240 | Irreversible | 12 | N/A | N/A | FAAH |

Effect of FAAH Inhibitors on this compound Levels in Rodent Brain

| Inhibitor (Dose) | Species | Brain Region | This compound Level (Vehicle) (pmol/g) | This compound Level (Inhibitor) (pmol/g) | Fold Increase | Reference(s) |

| URB597 (0.3 mg/kg) | Rat | Whole Brain | ~1.5 | ~15 | ~10 | |

| PF-3845 (10 mg/kg) | Mouse | Whole Brain | ~1.0 | ~10 | ~10 | [4] |

| AM3506 (various) | Rat | Whole Brain | ~2.0 | Dose-dependent increase | N/A |

Effect of FAAH Inhibitor URB597 on this compound Levels in Squirrel Monkey Brain[8]

| Brain Region | This compound Level (Vehicle) (pmol/g) | This compound Level (URB597) (pmol/g) |

| Midbrain | 0.8 ± 0.1 | 4.2 ± 0.6 |

| Putamen | 1.1 ± 0.2 | 6.8 ± 1.1 |

| Nucleus Accumbens | 1.0 ± 0.2 | 3.5 ± 0.5 |

| Prefrontal Cortex | 0.9 ± 0.1 | 5.5 ± 0.8 |

| Thalamus | 0.7 ± 0.1 | 4.8 ± 0.7 |

| Amygdala | 1.2 ± 0.2 | 6.2 ± 1.0 |

| Hippocampus | 1.5 ± 0.3 | 8.5 ± 1.2 |

Experimental Protocols

Protocol for Fluorometric FAAH Activity Assay

This protocol is adapted from commercially available kits and published methods for determining FAAH activity in biological samples.[4]

Principle: This assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), which is non-fluorescent. FAAH cleaves the amide bond, releasing the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC). The rate of increase in fluorescence is directly proportional to FAAH activity.

Materials:

-

96-well white, opaque, flat-bottomed microplate

-

Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~465 nm)

-

FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

-

FAAH enzyme source (recombinant FAAH, tissue homogenate, or cell lysate)

-

FAAH substrate (e.g., AAMCA in DMSO)

-

FAAH inhibitor (optional, for positive control of inhibition)

-

AMC standard (for generating a standard curve)

Procedure:

-

Sample Preparation:

-

For tissue samples, homogenize ~10 mg of tissue in 100 µL of ice-cold FAAH Assay Buffer.

-

For cultured cells, lyse approximately 1 x 10⁶ cells in 100 µL of ice-cold FAAH Assay Buffer.

-

Centrifuge the homogenate/lysate at 10,000 x g for 5 minutes at 4°C.

-

Collect the supernatant containing the FAAH enzyme. Determine the protein concentration of the supernatant.

-

-

Assay Setup (per well):

-

Sample Wells: Add 2-50 µL of the prepared sample supernatant.

-

Positive Control Well: Add a known amount of active FAAH enzyme.

-

Blank (No Enzyme Control) Well: Add FAAH Assay Buffer instead of the enzyme source.

-

Adjust the volume in all wells to 50 µL with FAAH Assay Buffer.

-

-

Reaction Initiation:

-

Prepare a working solution of the FAAH substrate in FAAH Assay Buffer.

-

Initiate the reaction by adding 50 µL of the substrate solution to all wells. The final volume in each well will be 100 µL.

-

-

Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence kinetically for 10-60 minutes. The rate of fluorescence increase is proportional to FAAH activity.

-

-

Data Analysis:

-

Generate a standard curve using the AMC standard.

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each sample.

-

Convert the rate of fluorescence change to the amount of AMC produced per unit time using the standard curve.

-

Express FAAH activity as pmol/min/mg of protein.

-

Protocol for Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of this compound from biological tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which is the gold standard for its sensitivity and specificity.[9]

Materials:

-

Biological tissue samples

-

Internal standard (e.g., this compound-d8)

-

Acetonitrile (ACN)

-

Toluene

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system with a C18 reverse-phase column

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

-

Sample Preparation and Extraction:

-

Accurately weigh the frozen tissue sample.

-

Add a known amount of the internal standard (this compound-d8) to each sample.

-

Homogenize the tissue in an appropriate volume of ACN or perform a liquid-liquid extraction with toluene.

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in a small volume of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Separate the analytes on a C18 column using a gradient elution with Mobile Phases A and B.

-

Detect the analytes using the mass spectrometer in positive electrospray ionization (+ESI) mode.

-

Use Multiple Reaction Monitoring (MRM) to quantify this compound and its internal standard. The typical MRM transition for this compound is m/z 348.3 -> 62.1.[2]

-

-

Data Analysis:

-

Integrate the peak areas for this compound and the internal standard.

-

Calculate the ratio of the this compound peak area to the internal standard peak area.

-

Determine the concentration of this compound in the sample by comparing this ratio to a standard curve prepared with known concentrations of this compound and the internal standard.

-

Normalize the this compound concentration to the initial tissue weight (e.g., pmol/g).

-

This compound Signaling Pathway

The following diagram illustrates the key components of the this compound signaling pathway, from its synthesis to its degradation by FAAH and its interaction with cannabinoid receptors.

This compound is synthesized on demand from N-acyl-phosphatidylethanolamine (NAPE) in the postsynaptic neuron by the enzyme NAPE-specific phospholipase D (NAPE-PLD). It then acts as a retrograde messenger, traveling back across the synapse to bind to presynaptic CB1 receptors, which in turn inhibits neurotransmitter release.[3] The signaling is terminated when this compound is taken back into the postsynaptic neuron and hydrolyzed by FAAH.

Conclusion

The enzymatic degradation of this compound by FAAH is a fundamental process in the regulation of the endocannabinoid system. A thorough understanding of its mechanism, kinetics, and the methods for its study is essential for researchers in both academia and the pharmaceutical industry. The development of potent and selective FAAH inhibitors holds significant promise for the treatment of a variety of human diseases. This technical guide provides a foundational resource to aid in the ongoing research and development efforts targeting this critical enzyme.

References

- 1. benchchem.com [benchchem.com]

- 2. Amygdala FAAH and this compound: mediating protection and recovery from stress - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A catalytically silent FAAH-1 variant drives this compound transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid amide hydrolase determines this compound-induced cell death in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fatty acid amide hydrolase inhibition heightens this compound signaling without producing reinforcing effects in primates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | A Personal Retrospective: Elevating this compound (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

Anandamide Signaling Cascade via CB1 and CB2 Receptors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anandamide (N-arachidonoylethanolamine or AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in a myriad of physiological processes, including pain modulation, appetite regulation, mood, and memory. Its effects are primarily mediated through the activation of two G protein-coupled receptors (GPCRs): the cannabinoid receptor type 1 (CB1) and type 2 (CB2). While CB1 receptors are predominantly expressed in the central nervous system, contributing to the psychoactive effects of cannabinoids, CB2 receptors are mainly found in the peripheral nervous system and on immune cells, where they mediate anti-inflammatory and immunomodulatory actions. This technical guide provides a comprehensive overview of the this compound signaling cascade through CB1 and CB2 receptors, detailing the molecular interactions, downstream effector pathways, and key experimental methodologies for their investigation.

Data Presentation: Quantitative Parameters of this compound-Receptor Interaction

The interaction of this compound with CB1 and CB2 receptors can be quantified through various binding and functional assays. The following tables summarize key quantitative data for this compound's affinity and potency at these receptors.

| Parameter | CB1 Receptor | CB2 Receptor | Reference |

| Binding Affinity (Ki) | 89 nM | 371 nM | [1] |

| Functional Potency (EC50) | 31 nM | 27 nM | [1] |

Table 1: this compound Binding Affinity (Ki) and Functional Potency (EC50) at Human Cannabinoid Receptors.

| Brain Region | Bmax (fmol/mg protein) | Reference |

| Various Rat Brain Areas | Similar Bmax values across different regions when displaced by various ligands. | [1] |

Table 2: Receptor Density (Bmax) of CB1 Receptors in the Brain. Note: Specific Bmax values for this compound are not typically reported as it is an endogenous ligand; values are determined using radiolabeled synthetic ligands.

Core Signaling Pathways

Upon binding of this compound, both CB1 and CB2 receptors undergo a conformational change, leading to the activation of heterotrimeric G proteins and the initiation of downstream signaling cascades. While both receptors primarily couple to inhibitory G proteins of the Gi/o family, they can also interact with other G protein subtypes, leading to a diverse range of cellular responses.[2][3]

G Protein-Coupled Signaling

1. Gαi/o-Mediated Pathway: Inhibition of Adenylyl Cyclase

The canonical signaling pathway for both CB1 and CB2 receptors involves the activation of Gαi/o subunits.[4][5] This leads to the inhibition of adenylyl cyclase, a membrane-bound enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). The resulting decrease in intracellular cAMP levels reduces the activity of protein kinase A (PKA), thereby modulating the phosphorylation state and activity of numerous downstream target proteins, including transcription factors and ion channels.

digraph "G_alpha_i_o_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", dpi=100];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=vee, penwidth=1.5];

This compound [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="this compound"];

CB1_CB2 [fillcolor="#4285F4", fontcolor="#FFFFFF", label="CB1/CB2 Receptor"];

G_protein [shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", label="Gαi/oβγ"];

Adenylyl_Cyclase [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Adenylyl Cyclase"];

ATP [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="ATP"];

cAMP [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="cAMP"];

PKA [fillcolor="#EA4335", fontcolor="#FFFFFF", label="PKA"];

Downstream [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Downstream Cellular Effects"];

This compound -> CB1_CB2 [arrowhead=vee, color="#202124"];

CB1_CB2 -> G_protein [arrowhead=vee, color="#202124", label="Activation"];

G_protein -> Adenylyl_Cyclase [arrowhead=tee, color="#EA4335", label="Inhibition"];

ATP -> Adenylyl_Cyclase [style=dashed, arrowhead=none, color="#5F6368"];

Adenylyl_Cyclase -> cAMP [arrowhead=vee, color="#34A853", label="Conversion"];

cAMP -> PKA [arrowhead=vee, color="#34A853", label="Activation"];

PKA -> Downstream [arrowhead=vee, color="#5F6368", label="Modulation"];

}

Caption: this compound-induced activation of the MAPK signaling cascade.

3. Phosphoinositide 3-Kinase (PI3K)/Akt Pathway

The PI3K/Akt signaling pathway, a crucial regulator of cell survival and metabolism, is also modulated by this compound. Activation of CB1 receptors can lead to the stimulation of PI3K, which in turn phosphorylates and activates Akt (also known as protein kinase B).[6] Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and inhibit apoptosis.

```dot

digraph "PI3K_Akt_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", dpi=100];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=vee, penwidth=1.5];

This compound [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="this compound"];

CB1 [fillcolor="#4285F4", fontcolor="#FFFFFF", label="CB1 Receptor"];

G_protein [shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124", label="G Protein"];

PI3K [fillcolor="#EA4335", fontcolor="#FFFFFF", label="PI3K"];

PIP2 [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", label="PIP2"];

PIP3 [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="PIP3"];

Akt [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Akt"];

Survival [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Cell Survival"];

This compound -> CB1 [arrowhead=vee, color="#202124"];

CB1 -> G_protein [arrowhead=vee, color="#202124", label="Activation"];

G_protein -> PI3K [arrowhead=vee, color="#202124"];

PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"];

PI3K -> PIP3 [arrowhead=vee, color="#34A853", label="Phosphorylation"];

PIP3 -> Akt [arrowhead=vee, color="#34A853", label="Activation"];

Akt -> Survival [arrowhead=vee, color="#5F6368", label="Promotion"];

}

Caption: PLC-mediated intracellular calcium mobilization and PKC activation.

Modulation of Ion Channels

This compound signaling through CB1 receptors significantly impacts neuronal excitability by modulating the activity of various ion channels.[7]

-

Inhibition of Voltage-Gated Calcium Channels (VGCCs): Activation of CB1 receptors leads to the inhibition of N-type and P/Q-type voltage-gated calcium channels, primarily through the action of Gβγ subunits.[8][9] This reduces calcium influx into presynaptic terminals, thereby inhibiting neurotransmitter release. This compound can also directly inhibit T-type calcium channels in a receptor-independent manner.[10][11][12]

-

Activation of G Protein-Coupled Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunits released upon CB1 activation can directly bind to and open GIRK channels.[13] This leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a decrease in neuronal excitability.

β-Arrestin-Mediated Signaling and Receptor Regulation

In addition to G protein-mediated signaling, agonist-bound CB1 and CB2 receptors can be phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins.[2][14][15][16] β-arrestin binding sterically hinders further G protein coupling, leading to receptor desensitization. Furthermore, β-arrestins act as scaffold proteins, initiating a second wave of signaling that is independent of G proteins.[17][18][19] This can include the activation of MAPK pathways and contributes to receptor internalization. The interplay between G protein- and β-arrestin-mediated signaling adds another layer of complexity to the cellular responses elicited by this compound.

```dot

digraph "Beta_Arrestin_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.5, size="7.6,4", dpi=100];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [arrowhead=vee, penwidth=1.5];

This compound [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124", label="this compound"];

CB1_CB2 [fillcolor="#4285F4", fontcolor="#FFFFFF", label="CB1/CB2 Receptor"];

GRK [fillcolor="#34A853", fontcolor="#FFFFFF", label="GRK"];

P [shape=circle, fillcolor="#EA4335", fontcolor="#FFFFFF", label="P"];

Beta_Arrestin [fillcolor="#F1F3F4", fontcolor="#202124", label="β-Arrestin"];

Desensitization [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Desensitization"];

Internalization [fillcolor="#5F6368", fontcolor="#FFFFFF", label="Internalization"];

MAPK_signaling [fillcolor="#34A853", fontcolor="#FFFFFF", label="MAPK Signaling"];

This compound -> CB1_CB2 [arrowhead=vee, color="#202124"];

CB1_CB2 -> GRK [arrowhead=vee, color="#202124", label="Activation"];

GRK -> CB1_CB2 [arrowhead=vee, color="#EA4335", label="Phosphorylation"];

CB1_CB2 -> P [style=invis];

Beta_Arrestin -> CB1_CB2 [arrowhead=vee, color="#202124", label="Recruitment"];

Beta_Arrestin -> Desensitization [arrowhead=vee, color="#5F6368"];

Beta_Arrestin -> Internalization [arrowhead=vee, color="#5F6368"];

Beta_Arrestin -> MAPK_signaling [arrowhead=vee, color="#34A853", label="Scaffolding"];

}

References

- 1. Assessment of this compound interaction with the cannabinoid brain receptor: SR 141716A antagonism studies in mice and autoradiographic analysis of receptor binding in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CB1 & CB2 Receptor Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portlandpress.com [portlandpress.com]

- 4. Cannabinoid CB1 and CB2 Receptor Signaling and Bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dea.gov [dea.gov]

- 6. This compound extends platelets survival through CB1-dependent Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound as an intracellular messenger regulating ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Endocannabinoid Binding to the Cannabinoid Receptors: What Is Known and What Remains Unknown - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct inhibition of T-type calcium channels by the endogenous cannabinoid this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Direct inhibition of T-type calcium channels by the endogenous cannabinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Potassium channels as molecular targets of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The CB2 Receptor in Immune Regulation and Disease: Genetic Architecture, Epigenetic Control, and Emerging Therapeutic Strategies [mdpi.com]

- 15. Cannabinoid CB1 and CB2 Receptor-Mediated Arrestin Translocation: Species, Subtype, and Agonist-Dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Therapeutic potential of β-arrestin- and G protein-biased agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 17. β-arrestin recruitment facilitates a direct association with G proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. β-arrestin1 interacts with the G protein subunits β1γ2 and promotes β1γ2-dependent Akt signaling for NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Role of Anandamide in Neurotransmission: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anandamide (AEA), an endogenous cannabinoid neurotransmitter, plays a crucial role in regulating a vast array of physiological processes, including pain perception, mood, appetite, and memory. As a key component of the endocannabinoid system (ECS), this compound exerts its effects primarily through the activation of cannabinoid receptors, thereby modulating synaptic transmission and neuronal activity. This technical guide provides an in-depth exploration of the physiological role of this compound in neurotransmission, with a focus on its lifecycle from synthesis to degradation, its complex signaling pathways, and its interactions with various neurotransmitter systems. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for researchers and professionals in the field.

Introduction to this compound

N-arachidonoylethanolamine, or this compound, was the first endogenous cannabinoid to be discovered.[1] Its name is derived from the Sanskrit word "ananda," meaning "bliss" or "joy," reflecting its influence on mood and emotional states.[1] this compound is a lipid signaling molecule that is not stored in vesicles like classical neurotransmitters but is synthesized and released on demand from membrane phospholipid precursors.[2][3] Its actions are tightly regulated by a dedicated enzymatic machinery responsible for its synthesis and degradation, ensuring a localized and transient signaling capacity.[2][4]

The Lifecycle of this compound: Synthesis and Degradation

The physiological effects of this compound are intricately linked to its concentration in the synaptic cleft, which is determined by the balance between its synthesis and degradation.

Biosynthesis of this compound

This compound is synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) (NAPE), a membrane phospholipid, through multiple enzymatic pathways.[1][5] The most well-characterized pathway involves the hydrolysis of NAPE by a specific phospholipase D, N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD).[2][3][5]

Alternative pathways for this compound synthesis have also been identified, providing redundancy and context-specific regulation. These include:

-

A two-step process involving phospholipase C (PLC) and a protein tyrosine phosphatase (PTPN22).[2]

-

A pathway involving α,β-hydrolase domain containing 4 (ABHD4) and glycerophosphodiesterase 1 (GDE1).[3]

-

A route initiated by soluble phospholipase A2 (sPLA2).[2]

// Nodes NAPE [label="N-Arachidonoyl\nPhosphatidylethanolamine (NAPE)"]; this compound [label="this compound (AEA)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; PLC_path [label="Phospholipase C (PLC)", shape=ellipse]; PTPN22_path [label="PTPN22", shape=ellipse]; ABHD4_path [label="ABHD4 / GDE1", shape=ellipse]; sPLA2_path [label="sPLA2", shape=ellipse]; NAPE_PLD [label="NAPE-PLD", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges NAPE -> NAPE_PLD [label="Hydrolysis"]; NAPE_PLD -> this compound; NAPE -> PLC_path [label="Alternative Pathway 1"]; PLC_path -> PTPN22_path; PTPN22_path -> this compound; NAPE -> ABHD4_path [label="Alternative Pathway 2"]; ABHD4_path -> this compound; NAPE -> sPLA2_path [label="Alternative Pathway 3"]; sPLA2_path -> this compound; } dot Caption: Major and alternative pathways for this compound synthesis.

Degradation of this compound

The biological actions of this compound are terminated by its rapid enzymatic degradation. The primary enzyme responsible for this compound hydrolysis is Fatty Acid Amide Hydrolase (FAAH), a serine hydrolase located on the endoplasmic reticulum.[2][6] FAAH breaks down this compound into arachidonic acid and ethanolamine.[2]

In addition to FAAH, other enzymes can metabolize this compound, including:

-

Cyclooxygenase-2 (COX-2): Converts this compound to prostamides.[2]

-

Lipoxygenases (LOX): Metabolize this compound to hydroxyeicosatetraenoyl-ethanolamides (HETE-EAs).[6]

// Nodes this compound [label="this compound (AEA)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; FAAH [label="Fatty Acid Amide\nHydrolase (FAAH)", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="Cyclooxygenase-2 (COX-2)", shape=ellipse]; LOX [label="Lipoxygenases (LOX)", shape=ellipse]; Arachidonic_Acid [label="Arachidonic Acid"]; Ethanolamine [label="Ethanolamine"]; Prostamides [label="Prostamides"]; HETEs [label="HETE-EAs"];

// Edges this compound -> FAAH [label="Primary Pathway"]; FAAH -> Arachidonic_Acid; FAAH -> Ethanolamine; this compound -> COX2 [label="Alternative Pathway"]; COX2 -> Prostamides; this compound -> LOX [label="Alternative Pathway"]; LOX -> HETEs; } dot Caption: Primary and alternative pathways for this compound degradation.

This compound Signaling in Neurotransmission

This compound primarily functions as a retrograde messenger at synapses.[7][8] It is released from the postsynaptic neuron and travels backward across the synaptic cleft to bind to presynaptic cannabinoid receptors, predominantly the CB1 receptor. This retrograde signaling mechanism allows postsynaptic neurons to transiently reduce neurotransmitter release from presynaptic terminals, a process known as depolarization-induced suppression of inhibition (DSI) for GABAergic synapses and depolarization-induced suppression of excitation (DSE) for glutamatergic synapses.[9]

CB1 Receptor-Mediated Signaling

The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by this compound, initiates a cascade of intracellular signaling events.[10] These include:

-

Inhibition of adenylyl cyclase: Leading to a decrease in cyclic AMP (cAMP) levels.[10]

-

Modulation of ion channels:

-

Activation of mitogen-activated protein kinase (MAPK) pathways: Influencing gene expression and long-term synaptic plasticity.[10]

// Nodes this compound [label="this compound (AEA)", style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; CB1R [label="CB1 Receptor", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_protein [label="Gαi/o Protein", shape=ellipse]; AC [label="Adenylyl Cyclase", shape=ellipse]; cAMP [label="↓ cAMP"]; Ca_channel [label="Voltage-Gated Ca²⁺\nChannel (N/P/Q-type)", shape=ellipse]; Ca_influx [label="↓ Ca²⁺ Influx"]; K_channel [label="GIRK Channel", shape=ellipse]; K_efflux [label="↑ K⁺ Efflux"]; MAPK [label="MAPK Pathway", shape=ellipse]; Neurotransmitter_release [label="↓ Neurotransmitter Release", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges this compound -> CB1R [label="Binds"]; CB1R -> G_protein [label="Activates"]; G_protein -> AC [label="Inhibits"]; AC -> cAMP; G_protein -> Ca_channel [label="Inhibits"]; Ca_channel -> Ca_influx; G_protein -> K_channel [label="Activates"]; K_channel -> K_efflux; G_protein -> MAPK [label="Activates"]; Ca_influx -> Neurotransmitter_release; K_efflux -> Neurotransmitter_release; } dot Caption: Downstream signaling cascade of CB1 receptor activation by this compound.

Interaction with Other Receptors

While the CB1 receptor is its primary target in the central nervous system, this compound can also interact with other receptors, including:

-

CB2 Receptors: Primarily expressed in the immune system, but also found in some neuronal populations.[12]

-

Transient Receptor Potential Vanilloid 1 (TRPV1) channels: this compound acts as a full agonist at TRPV1 channels, which are involved in pain and temperature sensation.[13][14] This interaction contributes to the complex analgesic properties of this compound.

Quantitative Data on this compound's Actions

The following tables summarize key quantitative data related to this compound's interactions with its primary targets and its effects on neurotransmission.

Table 1: Binding Affinities of this compound

| Receptor | Binding Affinity (Ki) | Reference |

| CB1 | 61 nM | [6] |

| CB2 | 1930 nM | [6] |

Table 2: Kinetic Parameters of this compound Metabolizing Enzymes

| Enzyme | Substrate | Km | Vmax | Reference |

| FAAH | This compound | 25.3 ± 14.2 µM | 0.29 ± 0.13 nmol/mg/min | [2] |

Table 3: Effects of this compound on Neurotransmitter Release

| Neurotransmitter | Effect | Brain Region | Reference |

| GABA | Inhibition | Hippocampus, Nucleus Accumbens, VTA | [15] |

| Glutamate | Inhibition | Hippocampus, VTA, Nucleus Accumbens | [10][9][16] |

| Dopamine | Modulation | Nucleus Accumbens | [17][18] |

Experimental Protocols for Studying this compound

A variety of experimental techniques are employed to investigate the physiological role of this compound. Below are detailed protocols for some of the key methodologies.

Quantification of this compound by LC-MS/MS

Objective: To accurately measure the concentration of this compound in biological samples.

Protocol:

-

Sample Preparation:

-

Homogenize brain tissue or other biological samples in a suitable buffer on ice.[7]

-

Perform a liquid-liquid extraction using an organic solvent such as a mixture of chloroform (B151607) and methanol (B129727) or toluene (B28343) to isolate lipids.[7][12]

-

Evaporate the organic phase to dryness under a stream of nitrogen.[7]

-

Reconstitute the lipid extract in a solvent compatible with the LC-MS/MS system.[7][10]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).[7][12]

-

Separate this compound from other lipids using a C18 reverse-phase column with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile (B52724) with formic acid).[12]

-

Detect and quantify this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode, monitoring for the specific precursor-to-product ion transition for this compound.[12]

-

Use a deuterated internal standard of this compound for accurate quantification.[12]

-

FAAH Enzyme Activity Assay

Objective: To measure the activity of the this compound-degrading enzyme FAAH.

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[4]

-

Prepare a solution of a fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin (B1582148) amide - AAMCA).[4]

-

Prepare tissue or cell lysates containing FAAH.[3]

-

-

Assay Procedure:

-

In a 96-well plate, add the FAAH-containing sample to the assay buffer.[4]

-

Initiate the reaction by adding the FAAH substrate.[4]

-

Incubate the plate at 37°C.[4]

-

Measure the increase in fluorescence over time using a microplate reader. The rate of fluorescence increase is proportional to the FAAH activity.[3][4]

-

Include a known FAAH inhibitor as a negative control.[4][19]

-

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of this compound on synaptic transmission.

Protocol:

-

Slice Preparation:

-

Recording:

-

Transfer a brain slice to a recording chamber on a microscope stage and perfuse with aCSF.[21]

-

Using a glass micropipette filled with an internal solution, form a high-resistance seal with the membrane of a neuron (a "gigaseal") and then rupture the membrane to achieve the whole-cell configuration.[17][21]

-

Record spontaneous or evoked postsynaptic currents (sPSCs or ePSCs) in voltage-clamp mode.[17][22]

-

-

This compound Application:

Light-Dark Box Test for Anxiety-Like Behavior

Objective: To assess the anxiolytic or anxiogenic effects of modulating this compound signaling in rodents.

Protocol:

-

Apparatus:

-

Procedure:

-

Habituate the animal to the testing room.[6]

-

Administer the test compound (e.g., an FAAH inhibitor to increase this compound levels) or vehicle.

-

Place the animal in the center of the light compartment.[24]

-

Allow the animal to freely explore the apparatus for a set period (e.g., 5-10 minutes).[6][24]

-

-

Data Analysis:

Logical Workflow for Investigating this compound's Role in a Specific Behavior

// Nodes Hypothesis [label="Hypothesis:\nthis compound modulates\n a specific behavior (e.g., anxiety)"]; Behavioral_Testing [label="Behavioral Testing:\nAdminister AEA or FAAH inhibitor\nand assess behavior (e.g., Light-Dark Box)"]; Measure_AEA [label="Measure Endogenous AEA Levels:\nQuantify AEA in relevant brain regions\n(LC-MS/MS) after behavioral task"]; Electrophysiology [label="Electrophysiological Correlates:\nRecord synaptic activity in relevant brain circuits\n(e.g., amygdala) and apply AEA"]; Receptor_Mechanism [label="Determine Receptor Mechanism:\nUse CB1 antagonists (e.g., Rimonabant)\nin behavioral and electrophysiological experiments"]; Conclusion [label="Conclusion:\nSynthesize findings to elucidate the role of\nthis compound in the specific behavior"];

// Edges Hypothesis -> Behavioral_Testing; Behavioral_Testing -> Measure_AEA; Behavioral_Testing -> Electrophysiology; Measure_AEA -> Electrophysiology; Electrophysiology -> Receptor_Mechanism; Behavioral_Testing -> Receptor_Mechanism; Receptor_Mechanism -> Conclusion; } dot Caption: A logical workflow for investigating the role of this compound in a specific behavior.

Conclusion

This compound is a critical lipid signaling molecule that fine-tunes neurotransmission throughout the central nervous system. Its on-demand synthesis, retrograde signaling mechanism, and rapid degradation allow for precise spatial and temporal control of neuronal activity. The intricate interplay between this compound and its receptors, particularly the CB1 receptor, modulates the release of key neurotransmitters, thereby influencing a wide range of physiological and behavioral processes. A thorough understanding of this compound's physiological role, facilitated by the quantitative data and experimental protocols outlined in this guide, is essential for the development of novel therapeutic strategies targeting the endocannabinoid system for the treatment of various neurological and psychiatric disorders.

References

- 1. cloud-clone.com [cloud-clone.com]

- 2. Role of FAAH-Like this compound Transporter in this compound Inactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. benchchem.com [benchchem.com]

- 5. Multiple Pathways Involved in the Biosynthesis of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Light-dark box test for mice [protocols.io]

- 7. Simultaneous Quantification of this compound and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Brain activity of this compound: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantification of this compound, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Optimized extraction of 2-arachidonyl glycerol and this compound from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fatty acid amide hydrolase (FAAH) enzymatic activity [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. Retrograde release of endocannabinoids inhibits presynaptic GABA release to second-order baroreceptive neurons in NTS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of the endogeneous cannabinoid, this compound, on neuronal activity in rat hippocampal slices - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Impaired this compound/palmitoylethanolamide signaling in hippocampal glutamatergic neurons alters synaptic plasticity, learning, and emotional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | A Personal Retrospective: Elevating this compound (AEA) by Targeting Fatty Acid Amide Hydrolase (FAAH) and the Fatty Acid Binding Proteins (FABPs) [frontiersin.org]

- 19. abcam.cn [abcam.cn]

- 20. Inhibition of synaptic transmission by this compound precursor 20:4-NAPE is mediated by TRPV1 receptors under inflammatory conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Regulatory effects of this compound on intracellular Ca2+ concentration increase in trigeminal ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 22. This compound-Mediated Modulation of Nociceptive Transmission at the Spinal Cord Level - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. conductscience.com [conductscience.com]

Anandamide's Function in Maintaining Homeostasis: A Technical Guide for Researchers

An in-depth technical guide or whitepaper on the core.

Introduction

N-arachidonoylethanolamine (Anandamide or AEA), derived from the Sanskrit word "ananda" meaning "joy" or "bliss," was the first endogenous cannabinoid (endocannabinoid) to be identified.[1][2][3] It is a fatty acid neurotransmitter that plays a crucial role within the broader endocannabinoid system (ECS), a complex and ubiquitous signaling network essential for maintaining physiological, emotional, and cognitive stability.[2][4] The ECS, comprising endocannabinoids, their receptors, and the enzymes responsible for their synthesis and degradation, acts as a master regulator of homeostasis.[4][5][6] this compound exerts its effects primarily by interacting with cannabinoid receptors, most notably the CB1 receptors in the central nervous system and CB2 receptors in the periphery, particularly within the immune system.[1][2] This guide provides a detailed examination of this compound's synthesis, degradation, and signaling pathways, its multifaceted role in homeostatic regulation, and the experimental methodologies used to investigate its function.

This compound Biosynthesis and Degradation

This compound levels are tightly controlled, with synthesis occurring "on-demand" from membrane phospholipid precursors in response to physiological stimuli.[7][8][9] Its biological actions are terminated by enzymatic degradation, ensuring a transient and localized signaling effect.[1]

Biosynthesis Pathways

This compound is synthesized from N-arachidonoyl phosphatidethanolamine (NAPE), a membrane phospholipid.[1][7] The formation of AEA from NAPE can occur via several enzymatic routes, suggesting pathway redundancy.[7] The most prominent pathway involves the sequential action of two enzymes:

-

N-acyltransferase (NAT): This enzyme catalyzes the transfer of arachidonic acid from a donor phospholipid, such as phosphatidylcholine, to the primary amine of phosphatidylethanolamine (B1630911) (PE), forming NAPE.[8]

-

N-acyl-phosphatidylethanolamine-specific phospholipase D (NAPE-PLD): This enzyme then cleaves NAPE to release this compound and phosphatidic acid.[7][8]

Alternative pathways for this compound synthesis also exist, involving enzymes such as phospholipase A2, phospholipase C, and α/β-hydrolase domain 4 (ABHD4).[1][7][8]

Degradation Pathway

The primary enzyme responsible for the degradation of this compound is Fatty Acid Amide Hydrolase (FAAH) .[1][7] FAAH is a serine hydrolase that catabolizes this compound into arachidonic acid and ethanolamine, terminating its signaling activity.[1][8] Due to the rapid action of FAAH, this compound has a very short half-life in vivo.[1] This makes FAAH a significant therapeutic target; inhibiting this enzyme leads to elevated endogenous this compound levels, prolonging its homeostatic effects.[1][9][10] A secondary degradation route involves oxidation by enzymes like cyclooxygenase-2 (COX-2) and lipoxygenases (LOX).[7][8]

Signaling Pathways

This compound's homeostatic functions are mediated through its interaction with a variety of receptors, primarily the G-protein coupled receptors (GPCRs) CB1 and CB2.[11][12]

CB1 and CB2 Receptor Signaling

-

CB1 Receptors: Found predominantly in the central nervous system (CNS), CB1 receptors are among the most abundant GPCRs in the brain.[2][11][13] Their activation by this compound is responsible for modulating neurotransmission.[11]

-

CB2 Receptors: Primarily located in peripheral tissues and immune cells, CB2 receptors are key to modulating inflammatory responses and immune function.[2][11][13]

Upon binding this compound, both CB1 and CB2 receptors couple to inhibitory G-proteins (Gi/o).[12][14] This coupling initiates a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: Reduces the production of cyclic AMP (cAMP), a critical second messenger.[12][13]

-

Modulation of Ion Channels: CB1 activation inhibits N-type and P/Q-type calcium channels and activates inwardly rectifying potassium channels, leading to a general suppression of neurotransmitter release.[9][12][13] This forms the basis of this compound's role in retrograde signaling, where it is released from a postsynaptic neuron to suppress presynaptic transmitter release.[9][15]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: Both receptors can stimulate MAPK pathways, such as the ERK1/2 cascade, which are involved in regulating gene expression and cellular processes like proliferation and differentiation.[11][12][14]

Other Receptors

This compound also interacts with other receptors, expanding its functional scope:

-

TRPV1 Channels: this compound can bind to and activate Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are involved in pain perception and thermoregulation.[2][16] At high concentrations, this interaction contributes to nociception, but it is also followed by rapid desensitization, which can lead to analgesia.[16]

-

GPR55: The orphan GPCR, GPR55, has been proposed as a candidate cannabinoid receptor that can be activated by this compound, though its role is still under investigation.[17][18]

Role of this compound in Homeostasis

This compound is a key modulator of numerous physiological processes, helping the body adapt to internal and external stressors to maintain a stable internal environment.[15][19]

Neuromodulation and Synaptic Plasticity

As a retrograde messenger, this compound is a critical regulator of synaptic function.[20] It is involved in both short-term and long-term synaptic plasticity, including phenomena like depolarization-induced suppression of inhibition (DSI) and excitation (DSE), long-term potentiation (LTP), and long-term depression (LTD).[9][21][22] This modulation of synaptic strength is fundamental to learning, memory, and cognitive function.[3][21][23]

Energy Balance and Appetite